molecular formula C12H8Cl2N2O B13853450 1-[5-(3,4-Dichlorophenyl)pyrimidin-2-yl]ethanone

1-[5-(3,4-Dichlorophenyl)pyrimidin-2-yl]ethanone

Cat. No.: B13853450
M. Wt: 267.11 g/mol
InChI Key: VFUFFSZGCSMEDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[5-(3,4-Dichlorophenyl)pyrimidin-2-yl]ethanone is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(3,4-Dichlorophenyl)pyrimidin-2-yl]ethanone typically involves the condensation of 3,4-dichlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired pyrimidine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1-[5-(3,4-Dichlorophenyl)pyrimidin-2-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

1-[5-(3,4-Dichlorophenyl)pyrimidin-2-yl]ethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[5-(3,4-Dichlorophenyl)pyrimidin-2-yl]ethanone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, making it a potential anticancer agent. The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    1-[5-(3,4-Dichlorophenyl)pyrimidin-2-yl]methanol: Similar structure but with an alcohol group instead of a ketone.

    1-[5-(3,4-Dichlorophenyl)pyrimidin-2-yl]propane: Similar structure but with a longer carbon chain.

Uniqueness

1-[5-(3,4-Dichlorophenyl)pyrimidin-2-yl]ethanone is unique due to its specific combination of the dichlorophenyl group and the pyrimidine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H8Cl2N2O

Molecular Weight

267.11 g/mol

IUPAC Name

1-[5-(3,4-dichlorophenyl)pyrimidin-2-yl]ethanone

InChI

InChI=1S/C12H8Cl2N2O/c1-7(17)12-15-5-9(6-16-12)8-2-3-10(13)11(14)4-8/h2-6H,1H3

InChI Key

VFUFFSZGCSMEDI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC=C(C=N1)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.